2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorophenyl)acetamide” is a derivative of the thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a method for assembling the imidazo[2,1-b][1,3]thiazole system involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, the compound “2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide” showed inhibition on VEGFR2 .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Cytotoxic Activity
A series of compounds bearing imidazo[2,1-b]thiazole scaffolds, which include structures similar to 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorophenyl)acetamide, were synthesized and tested for their cytotoxicity against human cancer cell lines. These compounds have shown potential inhibitory effects on VEGFR2 and exhibited selectivity and potency against MDA-MB-231 breast cancer cells, suggesting their potential as cancer therapeutics (Ding et al., 2012).
Structure-Activity Relationships in Drug Development
The exploration of various 6,5-heterocycles to improve metabolic stability in drug development has highlighted the importance of imidazo[2,1-b]thiazole and related scaffolds. These studies aim to reduce metabolic deacetylation, with compounds showing similar in vitro potency and in vivo efficacy to benchmark molecules, indicating their relevance in the design of more stable pharmaceutical agents (Stec et al., 2011).
Synthesis and Antimicrobial Activity
Compounds with the imidazo[2,1-b]thiazole moiety have been synthesized and assessed for their antimicrobial activities, demonstrating promising antibacterial and antifungal properties. These findings underscore the potential of such compounds in addressing various microbial infections, highlighting the versatility of the imidazo[2,1-b]thiazole scaffold in the development of new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Anticonvulsant Activities
Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, incorporating structures akin to the compound , has shown anticonvulsant activities against seizures induced by maximal electroshock (MES). These findings suggest potential applications of these compounds in the treatment of epilepsy or other seizure-related disorders (Aktürk et al., 2002).
Antioxidant Activity
Studies have also delved into the antioxidant activities of imidazo[2,1-b]thiazole derivatives. Through various assays, compounds within this class have demonstrated significant antioxidant properties, which could be beneficial in combating oxidative stress-related diseases or in the preservation of biological materials (Chkirate et al., 2019).
Future Directions
The future directions for research on “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorophenyl)acetamide” and similar compounds could involve further exploration of their potential biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may also have potential antitumor effects.
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-2-27-18-9-3-14(4-10-18)19-12-25-17(13-28-21(25)24-19)11-20(26)23-16-7-5-15(22)6-8-16/h3-10,12-13H,2,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCPVQAMQNMFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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